molecular formula C25H24Cl2N2O7 B12344216 [(2R,3S,5R)-3-(4-chlorobenzoyl)oxy-5-(5-ethyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methyl 4-chlorobenzoate

[(2R,3S,5R)-3-(4-chlorobenzoyl)oxy-5-(5-ethyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methyl 4-chlorobenzoate

Cat. No.: B12344216
M. Wt: 535.4 g/mol
InChI Key: MEBRZFIPIDVFES-CKCKGUPKSA-N
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Description

[(2R,3S,5R)-3-(4-chlorobenzoyl)oxy-5-(5-ethyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methyl 4-chlorobenzoate is a complex organic compound that features multiple functional groups, including ester, oxolan, and diazinan moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R,3S,5R)-3-(4-chlorobenzoyl)oxy-5-(5-ethyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methyl 4-chlorobenzoate can be achieved through a multi-step process involving the following key steps:

    Formation of the oxolan ring: This can be achieved through the cyclization of a suitable diol precursor under acidic conditions.

    Introduction of the diazinan moiety: This step involves the reaction of the oxolan intermediate with an appropriate diazinan derivative, typically under basic conditions.

    Esterification: The final step involves the esterification of the hydroxyl groups with 4-chlorobenzoic acid derivatives using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

[(2R,3S,5R)-3-(4-chlorobenzoyl)oxy-5-(5-ethyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methyl 4-chlorobenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NaOH, NH3) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, [(2R,3S,5R)-3-(4-chlorobenzoyl)oxy-5-(5-ethyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methyl 4-chlorobenzoate can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.

Biology

In biological research, this compound could be investigated for its potential as a bioactive molecule. Its structural features suggest it may interact with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its ability to interact with specific molecular targets could lead to the development of new treatments for various diseases.

Industry

In industry, this compound could be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of [(2R,3S,5R)-3-(4-chlorobenzoyl)oxy-5-(5-ethyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methyl 4-chlorobenzoate would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Enzyme Inhibition: The compound could inhibit specific enzymes by binding to their active sites.

    Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways.

    DNA/RNA Interaction: The compound could bind to nucleic acids, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

  • [(2R,3S,5R)-3-(4-chlorobenzoyl)oxy-5-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methyl 4-chlorobenzoate
  • [(2R,3S,5R)-3-(4-chlorobenzoyl)oxy-5-(5-ethyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methyl 3-chlorobenzoate

Uniqueness

[(2R,3S,5R)-3-(4-chlorobenzoyl)oxy-5-(5-ethyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methyl 4-chlorobenzoate is unique due to its specific combination of functional groups and stereochemistry. This uniqueness can lead to distinct chemical reactivity and biological activity, setting it apart from similar compounds.

Properties

Molecular Formula

C25H24Cl2N2O7

Molecular Weight

535.4 g/mol

IUPAC Name

[(2R,3S,5R)-3-(4-chlorobenzoyl)oxy-5-(5-ethyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methyl 4-chlorobenzoate

InChI

InChI=1S/C25H24Cl2N2O7/c1-2-14-12-29(25(33)28-22(14)30)21-11-19(36-24(32)16-5-9-18(27)10-6-16)20(35-21)13-34-23(31)15-3-7-17(26)8-4-15/h3-10,14,19-21H,2,11-13H2,1H3,(H,28,30,33)/t14?,19-,20+,21+/m0/s1

InChI Key

MEBRZFIPIDVFES-CKCKGUPKSA-N

Isomeric SMILES

CCC1CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COC(=O)C3=CC=C(C=C3)Cl)OC(=O)C4=CC=C(C=C4)Cl

Canonical SMILES

CCC1CN(C(=O)NC1=O)C2CC(C(O2)COC(=O)C3=CC=C(C=C3)Cl)OC(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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